molecular formula C30H64ClN B14304683 N-Decyl-N,N-dimethyloctadecan-1-aminium chloride CAS No. 114656-38-1

N-Decyl-N,N-dimethyloctadecan-1-aminium chloride

Cat. No.: B14304683
CAS No.: 114656-38-1
M. Wt: 474.3 g/mol
InChI Key: DDPZWDOTICJAFD-UHFFFAOYSA-M
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Description

It is widely used as an antiseptic and disinfectant due to its ability to disrupt intermolecular interactions and dissociate lipid bilayers . This compound is commonly found in various cleaning and disinfecting products, making it an essential chemical in maintaining hygiene and sanitation.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N,N-dimethyloctadecan-1-aminium chloride is typically synthesized through the quaternization of dimethylamine with a mixture of decyl and octadecyl halides. The reaction is carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the quaternization reaction is conducted under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then formulated into various concentrations for different applications .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N,N-dimethyloctadecan-1-aminium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Decyl-N,N-dimethyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Decyl-N,N-dimethyloctadecan-1-aminium chloride involves the disruption of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid components of the membrane, causing structural disintegration and loss of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Decyl-N,N-dimethyloctadecan-1-aminium chloride stands out due to its dual long alkyl chains, which enhance its ability to interact with lipid bilayers, making it a more effective disinfectant compared to other quaternary ammonium compounds. Its broad-spectrum antimicrobial activity and stability in various formulations further contribute to its widespread use .

Properties

CAS No.

114656-38-1

Molecular Formula

C30H64ClN

Molecular Weight

474.3 g/mol

IUPAC Name

decyl-dimethyl-octadecylazanium;chloride

InChI

InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-31(3,4)29-27-25-23-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

DDPZWDOTICJAFD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

Origin of Product

United States

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